molecular formula C16H22Br2N2O3 B12930250 3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide CAS No. 89653-92-9

3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B12930250
CAS No.: 89653-92-9
M. Wt: 450.2 g/mol
InChI Key: LYGWPKNWCBAJGF-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with bromine atoms at positions 3 and 5, methoxy groups at positions 2 and 6, and a piperidin-1-yl ethyl group attached to the nitrogen atom of the amide. Its molecular formula is C14H20Br2N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dimethoxybenzamide followed by the introduction of the piperidin-1-yl ethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Debrominated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3,5-Dibromo-2,6-dimethoxybenzamide: Lacks the piperidin-1-yl ethyl group.

    2,6-Dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide: Lacks the bromine atoms.

    3,5-Dibromo-2,6-dimethoxy-N-methylbenzamide: Contains a methyl group instead of the piperidin-1-yl ethyl group.

Uniqueness: 3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide is unique due to the presence of both bromine atoms and the piperidin-1-yl ethyl group, which confer distinct chemical and biological properties

Properties

CAS No.

89653-92-9

Molecular Formula

C16H22Br2N2O3

Molecular Weight

450.2 g/mol

IUPAC Name

3,5-dibromo-2,6-dimethoxy-N-(2-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C16H22Br2N2O3/c1-22-14-11(17)10-12(18)15(23-2)13(14)16(21)19-6-9-20-7-4-3-5-8-20/h10H,3-9H2,1-2H3,(H,19,21)

InChI Key

LYGWPKNWCBAJGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1Br)Br)OC)C(=O)NCCN2CCCCC2

Origin of Product

United States

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